molecular formula C16H18N2OS B4547893 N-(4-METHYLBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(4-METHYLBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4547893
M. Wt: 286.4 g/mol
InChI Key: DEAGBKVFEJLLKW-UHFFFAOYSA-N
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Description

N-(4-METHYLBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a benzyl group substituted with a methyl group and a phenyl group substituted with a methylsulfanyl group.

Scientific Research Applications

N-(4-METHYLBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-methylbenzylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl or phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-METHYLBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLBENZYL)-N’-PHENYLUREA
  • N-(4-METHYLBENZYL)-N’-[3-(METHOXY)PHENYL]UREA
  • N-(4-METHYLBENZYL)-N’-[3-(METHYLAMINO)PHENYL]UREA

Uniqueness

N-(4-METHYLBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-6-8-13(9-7-12)11-17-16(19)18-14-4-3-5-15(10-14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGBKVFEJLLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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